molecular formula C11H24N2O2 B142941 2-(4,4-Diethoxypiperidin-1-yl)ethanamine CAS No. 141529-06-8

2-(4,4-Diethoxypiperidin-1-yl)ethanamine

Cat. No. B142941
M. Wt: 216.32 g/mol
InChI Key: HAPSTDZEYQEMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,4-Diethoxypiperidin-1-yl)ethanamine, also known as 4-DEPEA, is a chemical compound that has gained attention in scientific research for its potential as a therapeutic agent. This compound belongs to the class of piperidine derivatives and has a molecular formula of C12H24N2O2.

Mechanism Of Action

The exact mechanism of action of 2-(4,4-Diethoxypiperidin-1-yl)ethanamine is not fully understood. However, it has been suggested that it may act as a serotonin and norepinephrine reuptake inhibitor, similar to other antidepressant drugs.

Biochemical And Physiological Effects

Studies have shown that 2-(4,4-Diethoxypiperidin-1-yl)ethanamine can have a range of biochemical and physiological effects. These include the modulation of serotonin and norepinephrine levels in the brain, as well as the regulation of pain signaling pathways.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4,4-Diethoxypiperidin-1-yl)ethanamine in lab experiments is its potential as a selective serotonin and norepinephrine reuptake inhibitor. This makes it a useful tool for investigating the role of these neurotransmitters in various physiological processes. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-(4,4-Diethoxypiperidin-1-yl)ethanamine. One area of interest is its potential as a therapeutic agent for the treatment of depression and other mood disorders. Another potential direction is the investigation of its analgesic effects and its potential as a treatment for chronic pain. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential as a tool for studying neurotransmitter signaling pathways.

Synthesis Methods

The synthesis of 2-(4,4-Diethoxypiperidin-1-yl)ethanamine involves the reaction of piperidine with diethyl oxalate in the presence of sodium ethoxide. This reaction yields the intermediate product, which is then treated with ethylene diamine to produce the final compound.

Scientific Research Applications

The potential of 2-(4,4-Diethoxypiperidin-1-yl)ethanamine as a therapeutic agent has been explored in various scientific studies. One study investigated its potential as a selective serotonin reuptake inhibitor (SSRI) and found that it had comparable efficacy to the SSRI fluoxetine in reducing depressive-like behavior in mice. Another study explored its potential as an analgesic agent and found that it had significant pain-relieving effects in a mouse model of neuropathic pain.

properties

CAS RN

141529-06-8

Product Name

2-(4,4-Diethoxypiperidin-1-yl)ethanamine

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

2-(4,4-diethoxypiperidin-1-yl)ethanamine

InChI

InChI=1S/C11H24N2O2/c1-3-14-11(15-4-2)5-8-13(9-6-11)10-7-12/h3-10,12H2,1-2H3

InChI Key

HAPSTDZEYQEMQC-UHFFFAOYSA-N

SMILES

CCOC1(CCN(CC1)CCN)OCC

Canonical SMILES

CCOC1(CCN(CC1)CCN)OCC

synonyms

1-Piperidineethanamine,4,4-diethoxy-(9CI)

Origin of Product

United States

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